molecular formula C16H12ClN3O B395299 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide CAS No. 446052-45-5

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Cat. No.: B395299
CAS No.: 446052-45-5
M. Wt: 297.74g/mol
InChI Key: BGMFRTKBPBZPBN-UHFFFAOYSA-N
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Description

“2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” is an aromatic compound with a molecular weight of 297.74 and a molecular formula of C16H12ClN3O . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 12 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom . Further structural characterization may be obtained through techniques such as IR, HR-ESI-MS, 1H- and 13C-NMR spectra, and single-crystal X-ray diffraction .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 297.74 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 297.0668897 g/mol . Its Topological Polar Surface Area is 68 Ų .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in protecting metals from corrosion in various industrial applications, ensuring longevity and durability of metal components in harsh environments (Verma, Quraishi, & Ebenso, 2020).

Neuro- and Immunomodulatory Effects

The neuro- and immunomodulatory effects of quinoline derivatives have been explored for potential interventions in diseases such as autoimmunity, neurodegeneration, and neoplastic processes. Quinoline-3-carboxamide derivatives, sharing structural similarities with kynurenines, have shown promising results in the treatment of autoimmune diseases and are considered primarily for anti-cancer drug development. This highlights the therapeutic versatility of quinoline derivatives in addressing a broad spectrum of diseases by modulating the immune system and neuronal functions (Boros & Vécsei, 2020).

Green Chemistry Applications

In the pursuit of environmentally friendly chemical processes, quinoline and its derivatives have been identified as key players in green chemistry. They are explored for their anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial activities. Green chemistry approaches aim to eliminate the use of hazardous chemicals, solvents, and catalysts, making the synthesis of quinoline derivatives more sustainable and less harmful to human health and the environment. This includes developing greener, non-toxic methods for designing quinoline scaffolds, underscoring the compound's significance in sustainable medicinal chemistry (Nainwal et al., 2019).

Antitumorigenic and Antiangiogenic Actions

Quinoline-3-carboxamide derivatives, such as tasquinimod, have exhibited potent antitumorigenic and antiangiogenic actions in the context of advanced prostate cancer treatment. The ability of these derivatives to inhibit tumor growth and angiogenesis positions them as promising candidates for cancer therapy, especially for conditions resistant to conventional treatments. Their efficacy in early phase clinical trials, demonstrating good drug tolerance and prolonged progression-free survival, highlights the potential of quinoline derivatives in oncology (Williamson, Hartley, & Heer, 2013).

Future Directions

The future directions for “2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide” could involve further studies to elucidate its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in the treatment of diseases, given the promising results shown by structurally related compounds .

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is HDAC4 , a histone deacetylase . HDAC4 is part of the HDAC4/NCoR1/HDAC3 complex, which is involved in the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . These genes are crucial for adaptive survival signaling in the compromised tumor microenvironment .

Mode of Action

This compound acts by allosterically binding to HDAC4 . This binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, thereby disrupting HIF-1α transcriptional activation and repressing MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling in the tumor microenvironment .

Biochemical Pathways

The compound affects the HDAC4/HIF-1α/MEF-2-dependent adaptive survival signaling pathway . By inhibiting the formation of the HDAC4/NCoR1/HDAC3 complex, it disrupts the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling, which is crucial for tumor survival in a compromised microenvironment .

Pharmacokinetics

It is known that the compound is orally active

Result of Action

The result of the compound’s action is a decrease in adaptive survival signaling in the tumor microenvironment . This decrease is due to the disruption of HIF-1α transcriptional activation and the repression of MEF-2 target genes . This can lead to a decrease in tumor survival and growth .

Action Environment

The action of this compound is influenced by the tumor microenvironment . The compound is most effective in a compromised tumor microenvironment, where adaptive survival signaling is crucial for tumor survival

Biochemical Analysis

Biochemical Properties

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, this compound has been shown to affect the expression of genes involved in inflammation, thereby reducing inflammatory responses in certain cell types . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, modulating their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in cellular processes, including cell cycle regulation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound has the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation and reduction, mediated by cytochrome P450 enzymes, while phase II reactions include conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that are excreted via the kidneys . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . In tissues, this compound is distributed based on its affinity for different tissue types, with higher concentrations observed in organs such as the liver and kidneys . These distribution patterns are crucial for understanding the compound’s therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to these compartments . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can influence energy production and apoptosis . These subcellular localizations are essential for the compound’s overall biological activity and therapeutic potential .

Properties

IUPAC Name

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMFRTKBPBZPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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